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(sulfamoylmethyl)benzoate

Cat. No.: B053720

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of
Methyl 2-(sulfamoylmethyl)benzoate (CAS No: 112941-26-1; Molecular Formula:
CoH11NO4S; Molecular Weight: 229.26 g/mol ). Due to the limited availability of public
experimental spectra for this specific compound, this document focuses on predicted
spectroscopic behavior based on its chemical structure, alongside detailed, standardized
experimental protocols for acquiring such data. This guide is intended to serve as a
foundational resource for researchers engaged in the synthesis, characterization, and
application of this and related compounds.

Chemical Structure and Predicted Spectroscopic
Data

Methyl 2-(sulfamoylmethyl)benzoate is a substituted aromatic compound containing a methyl
ester and a sulfamoylmethyl group. The key structural features influencing its spectroscopic
profile are the benzene ring, the carbonyl group (C=0) of the ester, the sulfonyl group (SO2) of
the sulfonamide, and the various C-H, C-O, C-N, and C-S bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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As of the date of this publication, experimental *H and *C NMR data for Methyl 2-

(sulfamoylmethyl)benzoate are not readily available in public databases. However, a

qualitative prediction of the expected spectra can be made based on the molecular structure.

Table 1: Predicted *H NMR Spectral Data for Methyl 2-(sulfamoylmethyl)benzoate

Predicted Chemical

. Multiplicity Number of Protons  Assignment

Shift (6, ppm)

Aromatic H (ortho to -
~79-81 Doublet 1H

COOCHs)
~74-76 Multiplet 3H Aromatic H
~45-438 Singlet 2H -CH2-SO2NH:2
~3.9 Singlet 3H -COOCH:s
~ 5.0 - 5.5 (broad) Singlet 2H -SO2NH:2

Table 2: Predicted 3C NMR Spectral Data for Methyl 2-(sulffamoylmethyl)benzoate
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Predicted Chemical Shift

© | Carbon Type Assignment
» PPM
~ 167 Quaternary -COOCHs
Aromatic C (substituted with -
~ 135 Quaternary
CH2S02NH2)
~132 CH Aromatic CH
Aromatic C (substituted with -
~ 131 Quaternary
COOCH:S3)
~ 130 CH Aromatic CH
~129 CH Aromatic CH
~128 CH Aromatic CH
~55 CH:z -CH2-S0O2NH:2
~52 CHs -COOCHs

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups within a
molecule. For Methyl 2-(sulfamoylmethyl)benzoate, the spectrum is expected to be
dominated by absorptions from the ester and sulfonamide groups, as well as the aromatic ring.
A known FTIR spectrum was acquired using a Bruker IFS 85 instrument with a KBr-Pellet
technique[1]. While the full dataset is not publicly available, the expected absorption bands are

summarized below.

Table 3: Expected FTIR Absorption Bands for Methyl 2-(sulfamoylmethyl)benzoate
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Wavenumber . . . .
( 1 Intensity Vibrational Mode Functional Group
cm-
) Sulfonamide (-
3400 - 3200 Medium, Broad N-H Stretch
SO2NHz2)
3100 - 3000 Medium C-H Stretch Aromatic
2960 - 2850 Weak-Medium C-H Stretch Aliphatic (-CHs, -CH2)
~ 1720 Strong C=0 Stretch Ester (-COOCH:S3)
1600 - 1450 Medium-Strong C=C Stretch Aromatic Ring
Asymmetric SOz Sulfonamide (-
~ 1340 Strong
Stretch SO2NHz2)
~ 1280 Strong C-O Stretch Ester
Symmetric SO2 Sulfonamide (-
~ 1160 Strong

Stretch

SO2NH:2)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule. Data for Methyl 2-(sulfamoylmethyl)benzoate is available in the mzCloud

database, acquired via an Orbitrap ID-X instrument[2]. The molecular ion peak [M]* would be

expected at an m/z of approximately 229.04.

Table 4: Predicted Key Fragments in the Mass Spectrum of Methyl 2-

(sulfamoylmethyl)benzoate
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miz Putative Fragment Fragment Lost
229 [CoH11NO4S]* (Molecular lon)
198 [CsHsNO2S]*+ -OCHs

170 [CsHs02S]* -COOCHSs

150 [CsHsO2]* -SO2NH:2

135 [C7H502]* -CH2S02NH:2

91 [C7HA]* (Tropylium ion)

Experimental Protocols

The following sections detail standardized procedures for the spectroscopic analysis of solid
organic compounds such as Methyl 2-(sulfamoylmethyl)benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:

[e]

Accurately weigh 5-10 mg of the purified solid sample.

o Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,
CDCls, DMSO-ds).

o Ensure the sample is fully dissolved; gentle warming or sonication may be applied if
necessary.

o Filter the solution through a small plug of glass wool or a syringe filter directly into a clean,
dry 5 mm NMR tube.

o The final solution height in the tube should be approximately 4-5 cm.
o Data Acquisition (*H NMR):

o Insert the sample into the NMR spectrometer.
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o Lock the spectrometer onto the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity, observing the lock signal or the
FID of a strong singlet.

o Acquire the spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second
relaxation delay, 16-32 scans).

o Process the data by applying Fourier transformation, phase correction, and baseline
correction.

o Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g.,
TMS at 0.00 ppm).

o Integrate the signals to determine the relative proton ratios.

» Data Acquisition (**C NMR):

o

Use the same sample prepared for 1H NMR.

[¢]

Acquire a proton-decoupled 3C NMR spectrum.

[¢]

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be
necessary due to the lower natural abundance and sensitivity of the 13C nucleus.

[e]

Process the data similarly to the *H spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy (KBr
Pellet Method)

e Sample Preparation:
o Place approximately 1-2 mg of the solid sample into a clean agate mortar.
o Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

o Gently grind the mixture with an agate pestle for several minutes until a fine,
homogeneous powder is obtained.
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o Transfer a small amount of the powder into a pellet die.
o Assemble the die and place it in a hydraulic press.

o Apply pressure (typically 8-10 tons) for 1-2 minutes to form a thin, transparent or
translucent pellet.

o Data Acquisition:

o

Acquire a background spectrum of the empty sample compartment.

[¢]

Mount the KBr pellet in the spectrometer's sample holder.

[e]

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm™1).

[e]

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The final
spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)

e Sample Preparation:

[e]

Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable volatile
solvent (e.g., methanol, acetonitrile).

Perform a serial dilution to a final concentration of approximately 1-10 pg/mL.

[e]

o

If necessary, filter the final solution to remove any particulates.

[¢]

Transfer the solution to an appropriate vial for the mass spectrometer's autosampler.
o Data Acquisition (e.g., using Electrospray lonization - ESI):

o Introduce the sample into the ion source, typically via direct infusion or coupled with a
liquid chromatography (LC) system.

o Set the ionization source parameters (e.g., capillary voltage, gas flow rates, temperature)
to achieve stable ionization.
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o Acquire the mass spectrum in the desired mass range (e.g., m/z 50-500).

o For structural elucidation, perform tandem MS (MS/MS) by selecting the precursor ion
(e.g., m/z 229) and subjecting it to collision-induced dissociation (CID) to generate
fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a novel organic compound.
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General Workflow for Spectroscopic Analysis
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Caption: A logical workflow for the spectroscopic characterization of a chemical compound.

Conclusion
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This technical guide has outlined the predicted spectroscopic characteristics of Methyl 2-
(sulfamoylmethyl)benzoate and provided detailed, standardized protocols for their
experimental determination. While experimental *H and 13C NMR data are not currently
available in the public domain, the predicted values and expected FTIR and MS fragmentation
patterns offer a solid foundation for researchers. The provided workflows and protocols are
designed to assist in the generation of high-quality, reproducible spectroscopic data, which is
essential for the unambiguous characterization of this and other novel chemical entities in a
research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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